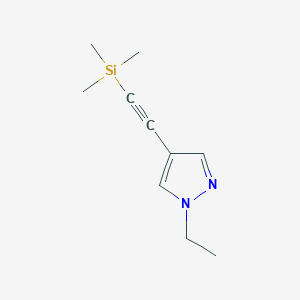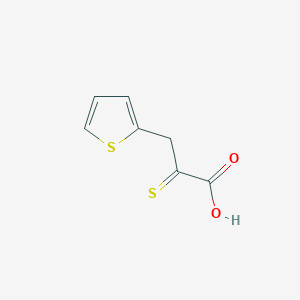
2-Thiophenepropanoicacid, a-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenepropanoicacid, a-thioxo- is an organic compound with the molecular formula C7H6O2S2 It is characterized by the presence of a thiophene ring, a propanoic acid group, and an additional thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenepropanoicacid, a-thioxo- typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the propanoic acid and thioxo groups. One common method involves the use of thiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of 2-Thiophenepropanoicacid, a-thioxo- may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenepropanoicacid, a-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-Thiophenepropanoicacid, a-thioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Thiophenepropanoicacid, a-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the thioxo group but shares the thiophene and carboxylic acid functionalities.
2-Thioxo-1,3-dithiol-carboxamides: Contains a similar thioxo group but with a different core structure.
Thioxopyrimidines: Features a thioxo group attached to a pyrimidine ring, offering different chemical and biological properties.
Uniqueness
2-Thiophenepropanoicacid, a-thioxo- is unique due to its combination of a thiophene ring, propanoic acid group, and thioxo group
Propiedades
Número CAS |
89677-36-1 |
|---|---|
Fórmula molecular |
C7H6O2S2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
2-sulfanylidene-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)6(10)4-5-2-1-3-11-5/h1-3H,4H2,(H,8,9) |
Clave InChI |
WFXIZTRICNJBSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


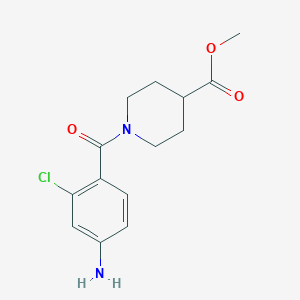
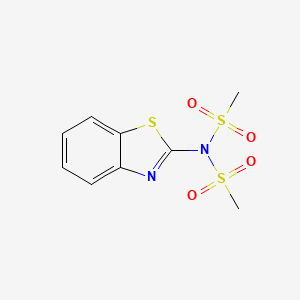

![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
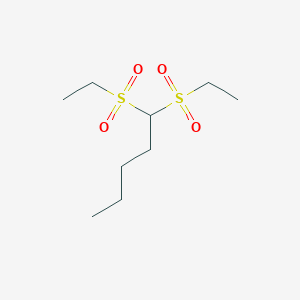
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)

